N-(7-Bromo-8-hydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-Bromo-8-hydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide is a complex organic compound that features a quinoline core substituted with a bromo group, a hydroxy group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Bromo-8-hydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide typically involves multi-step organic reactions One common method starts with the bromination of 8-hydroxyquinoline to introduce the bromo group at the 7-positionThe final step involves the acetylation of the resulting compound to form the acetamide derivative .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-(7-Bromo-8-hydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Quinone derivatives.
Reduction: De-brominated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(7-Bromo-8-hydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-(7-Bromo-8-hydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. The hydroxy group can form hydrogen bonds with biological molecules, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Lacks the bromo and imidazole substituents but shares the quinoline core.
7-Bromo-8-hydroxyquinoline: Similar but lacks the imidazole ring.
4-(1H-Imidazol-1-yl)quinoline: Similar but lacks the bromo and hydroxy groups
Uniqueness
N-(7-Bromo-8-hydroxy-4-(1H-imidazol-1-yl)quinolin-2-yl)acetamide is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the bromo group enhances its reactivity, the hydroxy group increases its solubility and potential for hydrogen bonding, and the imidazole ring provides additional sites for coordination with metal ions .
Properties
Molecular Formula |
C14H11BrN4O2 |
---|---|
Molecular Weight |
347.17 g/mol |
IUPAC Name |
N-(7-bromo-8-hydroxy-4-imidazol-1-ylquinolin-2-yl)acetamide |
InChI |
InChI=1S/C14H11BrN4O2/c1-8(20)17-12-6-11(19-5-4-16-7-19)9-2-3-10(15)14(21)13(9)18-12/h2-7,21H,1H3,(H,17,18,20) |
InChI Key |
KBUOBXPDJJYUML-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(C=CC(=C2O)Br)C(=C1)N3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.